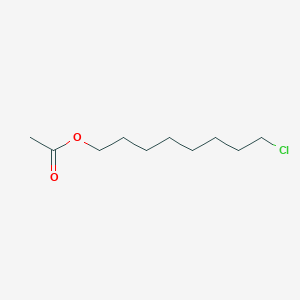![molecular formula C7H9N5O B13967653 2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C7H9N5O This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a hydrazinecarboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide involves its ability to interact with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, while the hydrazinecarboximidamide moiety can participate in redox reactions. These interactions enable the compound to modulate enzyme activity, inhibit protein-protein interactions, and exert antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylpyridine: Similar in structure but lacks the hydrazinecarboximidamide moiety.
5-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of the hydrazinecarboximidamide moiety.
2-Hydroxy-6-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide lies in its combination of a hydroxyl-substituted pyridine ring and a hydrazinecarboximidamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
2-[(5-hydroxypyridin-2-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12) |
InChI-Schlüssel |
OEMUUZJTCZMSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)C=NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
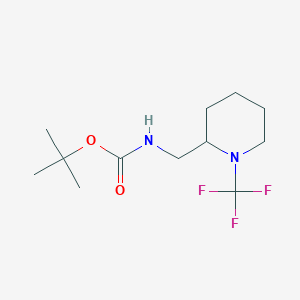
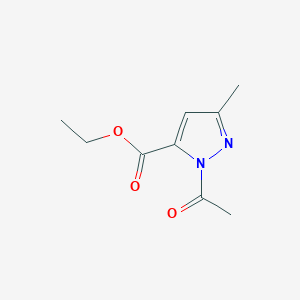
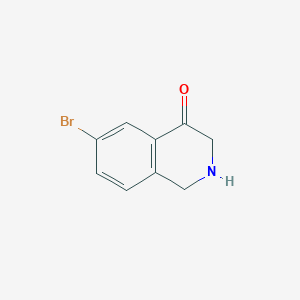


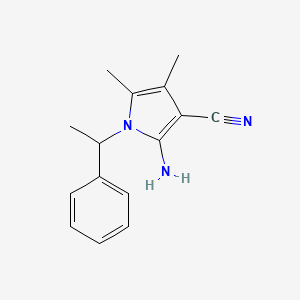
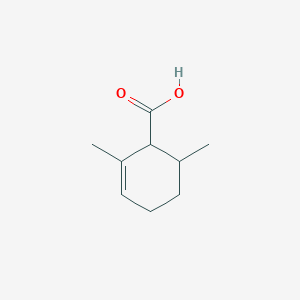
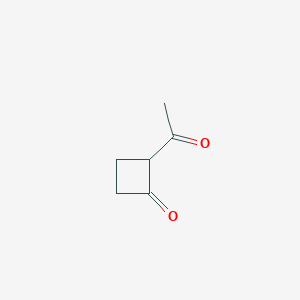
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

